N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide
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Overview
Description
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide is a complex organic compound characterized by its fused heterocyclic structure
Mechanism of Action
Target of Action
The primary target of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in the inflammatory process .
Mode of Action
This compound interacts with the COX-2 enzyme by fitting into its active site . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins .
Biochemical Pathways
The inhibition of the COX-2 enzyme disrupts the biosynthesis of prostaglandins, particularly PGE2 . Prostaglandins are responsible for increasing pain and tissue blood flow during inflammation . Therefore, the compound’s action on the COX-2 enzyme can lead to a decrease in inflammation .
Result of Action
The result of this compound’s action is a reduction in inflammation . By inhibiting the COX-2 enzyme and disrupting prostaglandin biosynthesis, the compound can decrease pain and tissue blood flow associated with inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through condensation reactions involving appropriate precursors such as 2-amino-5-methylpyrimidine and 2-aminobenzamide
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols, leaving groups like halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, ethers.
Scientific Research Applications
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide has shown promise in various scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Its unique chemical properties make it useful in material science and as a building block for advanced materials.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyrimidines with different substituents
Other benzamide derivatives
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Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-7-8-15(19-13-25-10-4-9-22-21(25)24-19)12-18(14)23-20(26)16-5-3-6-17(11-16)27-2/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTERSACCKKYSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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